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Compound of Interest

Compound Name: WM-3835

Cat. No.: B8140561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational HBO1 inhibitor, WM-
3835, with alternative therapeutic agents, focusing on its activity in primary patient-derived

cancer samples. The data presented is intended to offer an objective overview to inform

preclinical research and drug development efforts.

Executive Summary
WM-3835 is a specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). It has

demonstrated potent anti-tumor activity across a range of hematological and solid malignancies

by inducing apoptosis and inhibiting key cellular processes such as proliferation, migration, and

invasion. This guide summarizes the available data on WM-3835's efficacy in primary patient

samples of castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML),

osteosarcoma, and B-cell acute lymphoblastic leukemia (B-ALL), and compares its

performance with standard-of-care therapies. While direct head-to-head comparative data in

primary samples is limited, this guide consolidates available findings to provide a comparative

perspective.

Mechanism of Action: The HBO1 Signaling Pathway
WM-3835 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1, a

key histone acetyltransferase. HBO1 is responsible for the acetylation of histone H3 and H4

tails, a critical epigenetic modification that regulates gene expression. By inhibiting HBO1, WM-
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3835 leads to a reduction in histone acetylation, particularly at sites like H3K14, H4K5, H4K8,

and H4K12. This results in the downregulation of various pro-cancerous genes, ultimately

leading to cell cycle arrest, apoptosis, and a reduction in the metastatic potential of cancer

cells.
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WM-3835 inhibits the HBO1 enzyme, leading to reduced histone acetylation and
decreased expression of pro-cancerous genes, ultimately promoting apoptosis and

inhibiting tumor growth.

Comparative Efficacy in Primary Patient Samples
The following tables summarize the available data on the activity of WM-3835 in primary

patient-derived cancer samples compared to standard-of-care agents.

Castration-Resistant Prostate Cancer (CRPC)
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Treatment
Agent

Concentrati
on/Dosage

Primary
Sample
Type

Efficacy
Metric

Result Citation

WM-3835 1-25 µM

Human

CRPC cells

(pPC-1, pPC-

2, pPC-3,

pPC-4)

Viability

(CCK-8)

Dose-

dependent

reduction in

cell viability.

[1]

[1]

10 µM

Human

CRPC cells

(pPC-1)

Proliferation

(EdU)

Significant

inhibition of

cell

proliferation.

[1]

[1]

10 µM

Human

CRPC cells

(pPC-1)

Migration

(Transwell)

Significant

inhibition of

cell migration.

[1]

[1]

WM-3835 +

Docetaxel

5 µM WM-

3835 + 15 nM

Docetaxel

Human

CRPC cells

(pPC-1, pPC-

2)

Viability / Cell

Death

Significantly

potentiated

docetaxel-

induced

viability

reduction and

cell death.[1]

[1]

Enzalutamide Not specified

Non-

metastatic

hormone-

sensitive

prostate

cancer

patients

PSA

Progression

46%

reduction in

risk of PSA

progression

vs. active

surveillance.

[2]

[2]

Docetaxel Not specified Metastatic

hormone-

sensitive

Overall

Survival

Standard of

care, often

used in

[3]
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prostate

cancer

patients

combination

with ADT.[3]

Acute Myeloid Leukemia (AML)
Treatment
Agent

Concentrati
on/Dosage

Primary
Sample
Type

Efficacy
Metric

Result Citation

WM-3835 1 µM
Primary AML

patient cells

Clonogenic

Assay

Inhibition of

colony

formation.[4]

[4]

Cytarabine

(Ara-C)
50 mg/kg

Patient-

derived

xenograft

(PDX)

In vivo AML

burden

Minor degree

of selectivity

for AML cells

compared to

whole murine

bone marrow.

[5]

[5]

Doxorubicin 1.5 mg/kg

Patient-

derived

xenograft

(PDX)

In vivo AML

burden

20-fold more

selective

against early-

engrafted

AML cells

than whole

murine bone

marrow.[5]

[5]

Cytarabine +

Doxorubicin

50 mg/kg

Ara-C + 1.5

mg/kg

Doxorubicin

Patient-

derived

xenograft

(PDX)

In vivo AML

burden

Approximatel

y 35-fold

selectivity

against AML

cells.[5]

[5]

Osteosarcoma
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Treatment
Agent

Concentrati
on/Dosage

Primary
Sample
Type

Efficacy
Metric

Result Citation

WM-3835 5 µM

Primary

human

osteosarcom

a cells (pOS-

1, pOS-2)

Viability

(CCK-8),

Proliferation

(EdU),

Apoptosis

(TUNEL)

Potent

inhibition of

viability and

proliferation;

induction of

apoptosis.[6]

[6]

10 mg/kg/day

pOS-1

xenograft in

SCID mice

Tumor

Growth

Potent

inhibition of

xenograft

growth.[7]

[7]

Doxorubicin Not specified

Primary

osteosarcom

a cells

Cell Viability

Standard of

care; efficacy

varies among

primary

samples.

Cisplatin Not specified

Primary

osteosarcom

a cells

Cell Viability

Standard of

care; efficacy

varies among

primary

samples.

B-Cell Acute Lymphoblastic Leukemia (B-ALL)
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Treatment
Agent

Concentrati
on/Dosage

Primary
Sample
Type

Efficacy
Metric

Result Citation

WM-3835
Concentratio

n-dependent

B-ALL

patient-

derived

primary cells

Viability

Significantly

inhibited

viability in a

concentration

-dependent

manner.

Blinatumoma

b
Not specified

Adult patients

with MRD-

positive B-

ALL

Relapse-Free

Survival

(RFS)

Median RFS

of 35.2

months.[8]

[8]

Standard of

Care

(Historic)

Not specified

Adult patients

with MRD-

positive B-

ALL

Relapse-Free

Survival

(RFS)

Median RFS

of 8.3

months.[8]

[8]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow for Cross-Validation
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Experimental Workflow for WM-3835 Cross-Validation
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Workflow for assessing WM-3835 activity in primary patient samples.

1. Primary Cell Culture Establishment

Fresh tumor tissues are obtained from consenting patients.

Tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.

Cells are cultured in appropriate media supplemented with growth factors to establish

primary cell cultures.

2. Cell Viability Assay (CCK-8/MTT)
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Primary cells are seeded in 96-well plates.

Cells are treated with varying concentrations of WM-3835 or comparator drugs for 24-96

hours.

CCK-8 or MTT reagent is added to each well and incubated.

The absorbance is measured using a microplate reader to determine the percentage of

viable cells.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Cells are treated with the test compounds for a specified duration.

Cells are harvested and washed with PBS.

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium

Iodide (PI).

The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells

(Annexin V and PI positive) is quantified using flow cytometry.

4. Cell Migration Assay (Transwell Assay)

Primary cells are seeded in the upper chamber of a Transwell insert with a porous

membrane.

The lower chamber contains media with a chemoattractant.

Cells are treated with WM-3835 or comparator drugs.

After incubation, non-migrated cells on the upper surface of the membrane are removed.

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

5. Histone Acetylation Assay (ELISA-based)

Histones are extracted from treated and untreated primary cells.
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Extracted histones are coated onto microplate wells.

Specific antibodies against acetylated histones (e.g., anti-acetyl H3K14) are added.

A secondary antibody conjugated to an enzyme is used for detection.

The absorbance is measured, and the level of histone acetylation is quantified relative to a

standard curve.

Conclusion
The available preclinical data suggests that WM-3835 holds promise as a therapeutic agent for

various cancers, demonstrating significant activity in primary patient-derived samples. Its ability

to potentiate the effects of standard chemotherapy, such as docetaxel in CRPC, highlights its

potential in combination therapy regimens. However, further head-to-head studies in primary

patient samples are warranted to definitively establish its comparative efficacy against current

standards of care. The detailed protocols and comparative data presented in this guide aim to

facilitate such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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